rac-Cubebina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other bioactive lignans.

Biology: Exhibits significant antimicrobial activity against various pathogens.

Medicine: Demonstrates neuroprotective effects in models of Alzheimer’s disease and hepatoprotective effects against liver damage

Industry: Utilized in the formulation of natural health products and supplements.

Mecanismo De Acción

Target of Action

rac-Cubebin, also known as Cubebin, is a lignan compound that has been identified to have several targets of action. One of the primary targets of Cubebin is platelets, where it demonstrates antiplatelet activity . It inhibits platelet aggregation induced by thrombin . Another target of Cubebin is Pks13, a protein involved in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

Cubebin interacts with its targets by binding to them and altering their normal function. In the case of platelets, Cubebin inhibits the aggregation process, which is a crucial step in the formation of a thrombus .

Biochemical Pathways

Cubebin’s antiplatelet activity suggests its involvement in the regulation of the coagulation cascade, a complex biochemical pathway responsible for blood clot formation . Furthermore, Cubebin’s interaction with Pks13 implies its role in the mycolic acid biosynthesis pathway . .

Result of Action

The molecular and cellular effects of Cubebin’s action are primarily related to its antiplatelet and antimycobacterial activities. By inhibiting platelet aggregation, Cubebin may prevent thrombus formation, reducing the risk of cardiovascular diseases . Its potential inhibitory effect on Pks13 could lead to impaired mycolic acid synthesis, affecting the viability of Mycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

“rac-Cubebin” interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant hepatoprotective effects by improving alterations of the biochemical and physiological indexes of serum and hepatic tissue . The hepatoprotective effects of “rac-Cubebin” were assessed using liver histopathology and biochemical parameters .

Cellular Effects

“rac-Cubebin” has been reported to have various effects on different types of cells. For instance, it has been shown to have hepatoprotective effects in mice, where it notably prevents pathological damage of liver tissue

Dosage Effects in Animal Models

The effects of “rac-Cubebin” have been studied in animal models, particularly in relation to its hepatoprotective effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

rac-Cubebin can be isolated from the fruits of Piper cubeba through ethanol extraction followed by silica gel column chromatography . The crude extract is then subjected to recrystallization to obtain pure cubebin .

Industrial Production Methods

Industrial production of cubebin involves large-scale extraction from Piper cubeba fruits using ethanol as a solvent. The extract is then purified using chromatographic techniques to isolate cubebin .

Análisis De Reacciones Químicas

Types of Reactions

rac-Cubebin undergoes various chemical reactions, including:

Oxidation: rac-Cubebin can be oxidized to form hinokinin, another lignan with similar pharmacological properties.

Reduction: Reduction of cubebin can yield dihydrocubebin, which has distinct biological activities.

Substitution: Substitution reactions involving cubebin can produce derivatives with enhanced pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products

Hinokinin: Formed through oxidation of cubebin.

Dihydrocubebin: Formed through reduction of cubebin.

Substituted Derivatives: Formed through substitution reactions.

Comparación Con Compuestos Similares

rac-Cubebin is unique among lignans due to its diverse pharmacological properties. Similar compounds include:

Hinokinin: Shares similar anti-inflammatory and antimicrobial activities but differs in its neuroprotective effects.

Dihydrocubebin: Exhibits distinct biological activities compared to cubebin.

Other Lignans: Such as podophyllotoxin and sesamin, which have different pharmacological profiles.

rac-Cubebin’s unique combination of anti-inflammatory, antimicrobial, and neuroprotective properties makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

Introduction

Rac-Cubebin, a dibenzylbutyrolactone lignan derived from the seeds of Piper cubeba, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including anticancer, neuroprotective, and antimicrobial effects, supported by data tables and relevant case studies.

Anticancer Activity

Research has demonstrated that cubebin and its derivatives possess notable anticancer properties. A study evaluated the in vitro anticancer activity of rac-cubebin against six human cancer cell lines: A549 (lung), K562 (leukemia), SiHa (cervical), KB (oral), HCT116 (colon), and HT29 (colon). The results indicated that cubebin significantly inhibited cell proliferation and induced apoptosis in these cell lines.

Table 1: Anticancer Activity of rac-Cubebin

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| K562 | 12.8 | Cell cycle arrest |

| SiHa | 18.5 | Caspase activation |

| KB | 20.3 | Mitochondrial dysfunction |

| HCT116 | 14.7 | Reactive oxygen species generation |

| HT29 | 19.0 | DNA fragmentation |

The study suggests that rac-cubebin acts through an apoptosis-mediated pathway, which may pave the way for developing novel anticancer agents based on its structure .

Neuroprotective Effects

Cubebin has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. A study focused on its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.

Table 2: Neuroprotective Effects of rac-Cubebin

| Dosage (mg/kg) | AChE Inhibition (%) | Memory Performance Improvement (%) |

|---|---|---|

| 25 | 45 | 30 |

| 50 | 60 | 50 |

In this study, mice treated with cubebin showed significant improvements in memory performance in the Morris Water Maze test compared to controls treated with scopolamine, a drug known to induce memory impairment. The inhibition of AChE by cubebin was confirmed with an IC50 value of 992 μM .

Antimicrobial Activity

The antimicrobial properties of rac-cubebin have also been explored, revealing its effectiveness against various bacterial strains. A study reported that cubebin exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity of rac-Cubebin

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that rac-cubebin could serve as a potential lead compound for developing new antibacterial agents .

Propiedades

IUPAC Name |

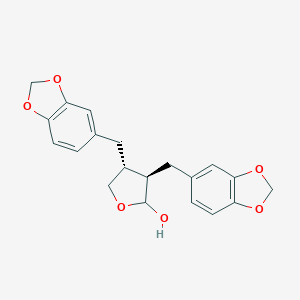

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-VKWYCSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.